2,3,4,5,6-pentafluorophenyl (2R)-6-{[(tert-butoxy)carbonyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-D-Lys(Boc)-OPfp, also known as N-α-Fmoc-N-ε-t.-Boc-D-lysine, is a derivative of lysine used in peptide synthesis. It is characterized by the presence of fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) protecting groups, which are commonly used in solid-phase peptide synthesis to protect the amino and carboxyl groups, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-Lys(Boc)-OPfp typically involves the protection of the amino groups of lysine with Fmoc and Boc groups. The process begins with the protection of the α-amino group of D-lysine using the Fmoc group. This is followed by the protection of the ε-amino group with the Boc group. The final step involves the activation of the carboxyl group with pentafluorophenyl (Pfp) ester to form Fmoc-D-Lys(Boc)-OPfp .
Industrial Production Methods
Industrial production of Fmoc-D-Lys(Boc)-OPfp follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Fmoc-D-Lys(Boc)-OPfp undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc and Boc groups can be selectively removed under specific conditions to allow for further functionalization of the lysine residue.
Coupling Reactions: The activated Pfp ester allows for efficient coupling with other amino acids or peptides during solid-phase peptide synthesis.
Common Reagents and Conditions
Fmoc Removal: Typically achieved using 20% piperidine in dimethylformamide (DMF) at room temperature.
Boc Removal: Achieved using trifluoroacetic acid (TFA) in the presence of scavengers like water or triisopropylsilane.
Coupling Reactions: Conducted using N,N-diisopropylethylamine (DIPEA) as a base in DMF.
Major Products Formed
The major products formed from these reactions include deprotected lysine residues and coupled peptide chains, which are essential intermediates in peptide synthesis .
Scientific Research Applications
Fmoc-D-Lys(Boc)-OPfp is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of complex peptides and proteins.
Drug Development: Employed in the synthesis of peptide-based drugs and therapeutic agents.
Bioconjugation: Utilized in the conjugation of peptides to other biomolecules for various biomedical applications.
Material Science: Used in the development of peptide-based materials with unique properties.
Mechanism of Action
The mechanism of action of Fmoc-D-Lys(Boc)-OPfp involves the selective protection and deprotection of amino groups, which allows for the stepwise assembly of peptide chains. The Fmoc group protects the α-amino group during peptide elongation, while the Boc group protects the ε-amino group. The Pfp ester facilitates efficient coupling reactions by activating the carboxyl group for nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Lys(Boc)-OH: Similar to Fmoc-D-Lys(Boc)-OPfp but lacks the Pfp ester activation.
Fmoc-D-Lys(ivDde)-OH: Another derivative of lysine with different protecting groups.
Fmoc-D-Trp(Boc)-OH: A derivative of tryptophan with Fmoc and Boc protecting groups.
Uniqueness
Fmoc-D-Lys(Boc)-OPfp is unique due to the presence of the Pfp ester, which enhances its reactivity in coupling reactions. This makes it particularly useful in solid-phase peptide synthesis, where efficient coupling is essential for the synthesis of high-purity peptides .
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H31F5N2O6/c1-32(2,3)45-30(41)38-15-9-8-14-22(29(40)44-28-26(36)24(34)23(33)25(35)27(28)37)39-31(42)43-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,21-22H,8-9,14-16H2,1-3H3,(H,38,41)(H,39,42) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLNVSYQQDWNJRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H31F5N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
634.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.